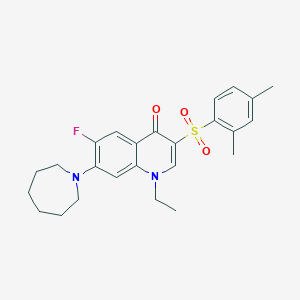

7-(Azepan-1-yl)-3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Description

BenchChem offers high-quality 7-(Azepan-1-yl)-3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Azepan-1-yl)-3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(azepan-1-yl)-3-(2,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-4-27-16-24(32(30,31)23-10-9-17(2)13-18(23)3)25(29)19-14-20(26)22(15-21(19)27)28-11-7-5-6-8-12-28/h9-10,13-16H,4-8,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXIXKRRPUFHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(Azepan-1-yl)-3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone class, characterized by its unique structural features including an azepane moiety and a sulfonyl group. The presence of a fluorine atom enhances its pharmacological profile, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C25H29FN2O3S

- Molecular Weight : 456.6 g/mol

- CAS Number : 892779-40-7

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

- Receptor Binding : It may interact with various receptors on cell surfaces, modulating signal transduction pathways.

- DNA Intercalation : The compound has the potential to intercalate into DNA, affecting replication and transcription processes.

Biological Activities

Research indicates that 7-(Azepan-1-yl)-3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds within the quinolone family often exhibit antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Anticancer Activity

The compound's antiproliferative effects have been evaluated against several cancer cell lines. Preliminary studies suggest that it may inhibit cell growth through apoptosis induction and cell cycle arrest. This is particularly relevant in the context of breast and lung cancer models.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2,5-Dimethylbenzenesulfonyl)-6-fluoroquinolone | Quinolone core with sulfonyl group | Antibacterial |

| 7-Azabicyclo[3.3.0]octan derivatives | Azabicyclic structure | Neuroactive compounds |

| 6-Fluoroquinolone derivatives | Fluorinated quinolone core | Antiviral and antibacterial |

The unique combination of the azepane moiety and sulfonamide group within the quinolone framework enhances its biological specificity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.